![molecular formula C21H23N3O4 B4766542 4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B4766542.png)
4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one
Overview
Description
4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Furosemide and is a loop diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
Furosemide acts by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. This leads to a decrease in the reabsorption of sodium, chloride, and water, and an increase in the excretion of these ions. Furosemide also induces vasodilation and reduces the preload and afterload of the heart, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Furosemide are primarily related to its mechanism of action. Furosemide leads to a decrease in the reabsorption of sodium, chloride, and water, and an increase in the excretion of these ions. This results in a reduction in extracellular fluid volume and an increase in urine output. Furosemide also induces vasodilation and reduces the preload and afterload of the heart, leading to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
Furosemide has several advantages and limitations for lab experiments. One of the primary advantages of Furosemide is its ability to induce diuresis and alter the electrolyte balance, making it a useful tool for studying renal physiology. Furosemide also induces vasodilation and reduces the preload and afterload of the heart, making it useful for studying cardiovascular physiology. However, Furosemide has several limitations, including its potential to induce hypotension and electrolyte imbalances, which can complicate experimental results.
Future Directions
There are several potential future directions for the study of Furosemide. One area of research is the development of more selective inhibitors of the Na+-K+-2Cl- cotransporter, which could lead to more targeted therapies for edema and hypertension. Another area of research is the use of Furosemide in combination with other drugs, such as angiotensin-converting enzyme inhibitors or angiotensin receptor blockers, to improve the treatment of hypertension and heart failure. Additionally, Furosemide could be studied for its potential applications in the treatment of other conditions, such as acute kidney injury or pulmonary edema.
Conclusion:
In conclusion, Furosemide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. While Furosemide has several limitations, its potential applications in the treatment of edema and hypertension make it a valuable tool for scientific research.
Scientific Research Applications
Furosemide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of Furosemide is in the study of the renal physiology and the regulation of fluid and electrolyte balance. Furosemide has been shown to inhibit the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a decrease in the reabsorption of sodium, chloride, and water, and an increase in the excretion of these ions.
properties
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-5-2-3-6-17(15)24-14-16(13-19(24)25)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-28-18/h2-7,12,16H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCCSFJMKUSMRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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